2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-acetamide

Description

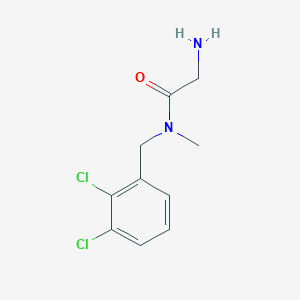

2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-acetamide (CAS 1179904-56-3) is an N-substituted acetamide derivative featuring a dichlorinated benzyl group and a methylated amine moiety. Its structure combines a rigid aromatic system with a flexible acetamide backbone, making it a candidate for diverse pharmacological and chemical applications.

Properties

IUPAC Name |

2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O/c1-14(9(15)5-13)6-7-3-2-4-8(11)10(7)12/h2-4H,5-6,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJHEYMJIIXGFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-acetamide typically involves the reaction of 2,3-dichlorobenzyl chloride with N-methylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-acetamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. The pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Amino vs. Chloro Substituents: Replacing the amino group with chlorine (as in 2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide) may alter bioactivity, shifting applications from CNS modulation (e.g., opioids) to pesticidal uses .

- Aromatic Diversity : Midodrine’s dimethoxyphenyl group confers vasoconstrictive properties, whereas dichlorinated aromatics (as in U-47700 and the target compound) are linked to receptor binding potency .

Pharmacological and Functional Comparisons

Receptor Binding Profiles

- Opioid Receptor Affinity : U-47700, a structural analogue with a dichlorophenyl group, exhibits µ-opioid receptor (MOR) binding (Ki = 7.5 nM), suggesting that the target compound’s dichlorobenzyl group may also interact with opioid or other G-protein-coupled receptors .

- Antimicrobial Activity : Thiazole-containing acetamides (e.g., N-(1,3-thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide) show inhibitory zones against bacteria (e.g., 19 mm against Aspergillus flavus), implying that the target compound’s dichlorinated structure could be optimized for similar applications .

Physicochemical Properties

- Crystallography and Stability : N-Substituted acetamides like N-(2,6-dimethylphenyl)-2,2-diphenylacetamide form stable crystals via N–H···O hydrogen bonding, a feature critical for drug formulation. The target compound’s methyl and dichlorobenzyl groups may influence its crystallinity and melting point .

- Toxicological Data: Cyano-substituted acetamides (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) lack thorough toxicological profiles, highlighting the need for rigorous safety studies on halogenated variants like the target compound .

Biological Activity

2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-acetamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- An amino group (-NH2)

- A dichlorobenzyl moiety (C7H5Cl2)

- An acetamide backbone (C2H5NO)

This unique combination enhances its reactivity and interaction with biological targets, making it a significant subject in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Interaction : The compound may bind to enzymes, inhibiting or activating metabolic pathways.

- Receptor Modulation : It can influence cellular signaling pathways by interacting with receptors.

- Gene Expression Alteration : The compound may affect the expression of genes involved in cell growth and differentiation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Streptococcus faecalis | 4 μg/mL |

| Methicillin-resistant S. aureus | 4 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies indicate that it may induce apoptosis in cancer cells through several mechanisms:

- Mitochondrial Membrane Disruption : The compound can disturb mitochondrial membrane potential, leading to the release of pro-apoptotic factors.

- Cell Cycle Arrest : It may cause aberrant DNA replication and chromatin condensation, resulting in abnormal mitosis.

Case Studies

- Anticancer Efficacy : In vitro studies have evaluated the efficacy of this compound against various cancer cell lines. For example, it demonstrated significant antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC50 value indicating potent cytotoxicity.

- Synergistic Effects : Research has explored the synergistic effects of combining this compound with other chemotherapeutic agents, revealing enhanced efficacy against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.